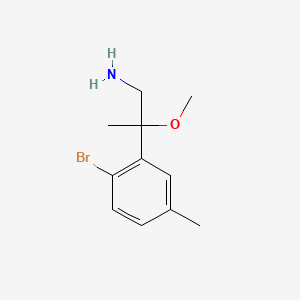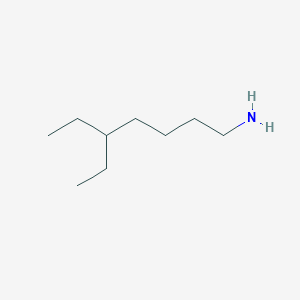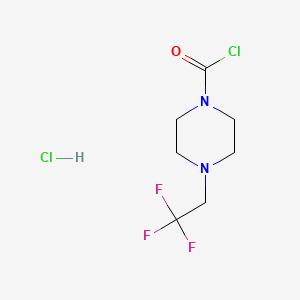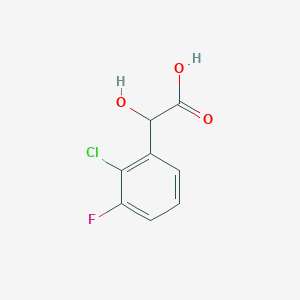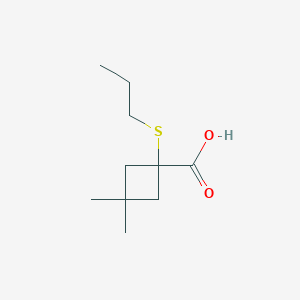
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is a unique cyclobutane derivative with the molecular formula C10H18O2S and a molecular weight of 202.31 g/mol . This compound is characterized by its cyclobutane ring substituted with a propylthio group and a carboxylic acid group, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with appropriate reagents . The reaction conditions often include the use of triazolinedione or nitrosoarenes, which facilitate the formation of the cyclobutane ring through a strain-releasing mechanism .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where high-purity (98%) chemical compounds are produced . The process includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. The carboxylic acid group may also play a role in binding to target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the propylthio group, making it less versatile in certain reactions.
1-(Propylthio)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which may affect its reactivity and stability.
Uniqueness: 3,3-Dimethyl-1-(propylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the propylthio and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H18O2S |
|---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
3,3-dimethyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-5-13-10(8(11)12)6-9(2,3)7-10/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
SCRZEQNKCBCZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1(CC(C1)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


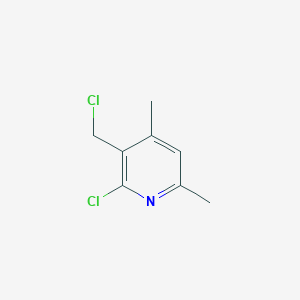

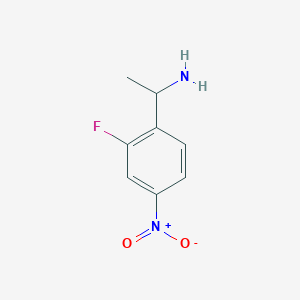
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
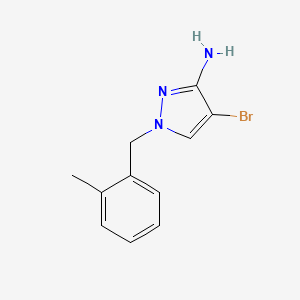
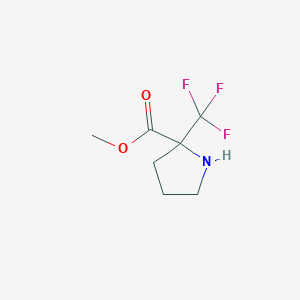
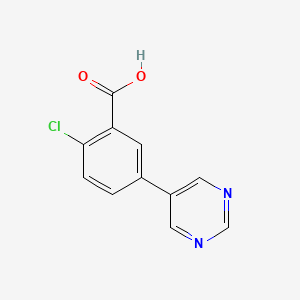
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
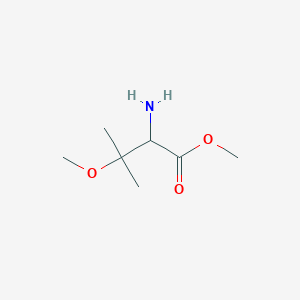
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
